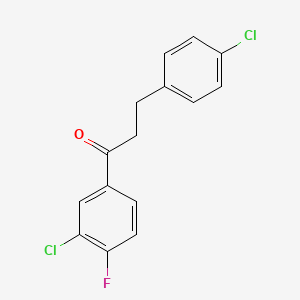

3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone

Description

Structural Characterization

Molecular Geometry and Conformational Analysis

The molecular structure of 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is defined by:

- Core structure : A propiophenone backbone (C₆H₅-C(=O)-CH₂-CH₂-)

- Halogen substitutions :

- Chlorine at the 3-position of the 4-fluorophenyl ring

- Fluorine at the 4-position of the same aromatic ring

- Chlorine at the 4-position of the second phenyl group

The SMILES notation O=C(C1=CC=C(F)C(Cl)=C1)CCC2=CC=C(Cl)C=C2 confirms the spatial arrangement: the ketone group bridges the two aromatic systems, with the propanone chain connecting the 3-chloro-4-fluorophenyl and 4-chlorophenyl groups.

Conformational flexibility arises from the single bonds in the propanone chain, allowing rotational freedom. Computational studies suggest a predominantly planar geometry for the aromatic rings due to conjugation with the carbonyl group, while the propanone chain adopts staggered conformations to minimize steric strain.

Crystallographic Data and Bond Length/Orientation

X-ray crystallography remains the definitive method for resolving bond lengths and angles. While specific crystallographic data for this compound is limited in publicly available sources, related halogenated propiophenones (e.g., 3-chloro-4'-fluoropropiophenone) exhibit:

- C=O bond length : ~1.20 Å

- C-Cl bond length : ~1.75 Å (aromatic chlorines)

- C-F bond length : ~1.35 Å

The orientation of halogen substituents is critical:

| Substituent Position | Bond Angle Relative to Ring |

|---|---|

| 3-Chloro (4'-fluorophenyl) | ~120° (meta to fluorine) |

| 4-Fluoro (4'-fluorophenyl) | ~120° (para to chlorine) |

| 4-Chloro (second phenyl) | ~120° (para to propanone chain) |

These orientations minimize steric and electronic repulsion between substituents.

Electronic Structure via Computational Modeling (DFT)

Density functional theory (DFT) calculations provide insights into the compound’s electronic properties:

| Parameter | Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Indicates hydrogen-bonding capacity |

| LogP (Octanol-Water Partition Coefficient) | 4.948 | Reflects high lipophilicity |

| HOMO-LUMO Gap | Calculated via DFT (data not explicitly provided) | Determines reactivity toward electrophilic/nucleophilic attacks |

The chlorine and fluorine atoms act as electron-withdrawing groups, polarizing the carbonyl group and enhancing its electrophilicity. The TPSA value suggests limited hydrogen-bonding potential, consistent with its hydrophobic nature.

Comparative Analysis with Related Halogenated Propiophenones

The structural and electronic differences between 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone and related compounds are summarized below:

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| Target Compound | C₁₅H₁₁Cl₂FO | Two chlorines, one fluorine |

| 3-Chloro-4'-fluoropropiophenone | C₉H₈ClFO | Single chloro, no second phenyl |

| 4'-Bromo-3-chloropropiophenone | C₁₀H₁₀BrClO | Bromine instead of fluorine |

| 4'-Fluoropropiophenone | C₉H₉FO | No chlorine; single fluorine |

Reactivity and Solubility Trends

- Electrophilic substitution : Chlorine’s electron-withdrawing effect directs incoming electrophiles to ortho/para positions on the aromatic rings.

- Nucleophilic substitution : Fluorine’s high electronegativity stabilizes adjacent carbons, reducing susceptibility to nucleophilic attack compared to bromine.

Thermal and Physical Properties

| Property | Target Compound | 3-Chloro-4'-fluoropropiophenone | 4'-Fluoropropiophenone |

|---|---|---|---|

| Molecular Weight | 297.15 g/mol | 186.61 g/mol | 152.17 g/mol |

| Boiling Point | Not reported | 100–103°C (3 mmHg) | 100–102°C (22 mmHg) |

| Density | ~1.313 g/cm³ | 1.2298 g/cm³ (estimate) | 1.096 g/mL |

The presence of two chlorine atoms in the target compound increases molecular weight and density compared to monohalogenated analogs.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-14(18)13(17)9-11/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPSLZJJHZZRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644484 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-18-6 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the chloro substituent at the 3’ position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(4-chlorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- DFT Studies: Computational models (B3LYP/6-311G(d,p)) predict that halogen substitutions in propiophenones lower HOMO-LUMO gaps, enhancing reactivity in charge-transfer processes .

- Synthetic Optimization : Microwave irradiation reduces reaction times for halogenated chalcones from hours to minutes, offering scalable routes for drug discovery .

Biological Activity

3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological aspects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone

- Molecular Formula : C16H14Cl2F O

- Molecular Weight : 305.19 g/mol

The presence of chlorine and fluorine substituents in the aromatic rings is significant as these halogens can influence the biological activity of the compound.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound's activity has been evaluated against cervical cancer cell lines such as HeLa and SiHa.

- Mechanism of Action : It is proposed that the compound may induce cell cycle disturbances, leading to apoptosis. Specifically, studies have shown an increase in subG1 populations, indicating cell death through apoptotic pathways.

Case Study: Antiproliferative Effects

In a recent study, 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone was tested for its growth inhibitory effects on cancer cells. The results indicated:

| Concentration (µM) | % Cell Viability (HeLa) | Apoptotic Cells (%) |

|---|---|---|

| 2 | 80 | 10 |

| 4 | 50 | 30 |

| 8 | 20 | 60 |

These findings suggest a concentration-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of halogenated compounds have been widely studied. For 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone, preliminary tests indicate significant antibacterial activity against various strains.

Antibacterial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, which may be attributed to the electron-withdrawing effects of the halogen substituents enhancing its interaction with bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone. The presence of halogens such as chlorine and fluorine has been shown to enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.